Abz-FRLKGGAPIKGV-EDDNP TFA

Insulin receptor selectivity Receptor tyrosine kinase profiling Off-target activation

DDN (118006-14-7) is the only IR activator with >100-fold selectivity over IGF-1R, EGFR, and NGFR. Unlike DAQ B1 derivatives, DDN activates IR without receptor crosstalk at 10μM, enabling clean pathway isolation. Validated oral efficacy at 5mg/kg in db/db/ob/ob mice. Requires structurally matched inactive analog 2NH2-NQ (CAS 14918-69-5) as negative control. Accept no substitutes for reproducible IR pharmacology.

Molecular Formula C14H8Cl2O6
Molecular Weight 343.1 g/mol
CAS No. 118006-14-7
Cat. No. B12046221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-FRLKGGAPIKGV-EDDNP TFA
CAS118006-14-7
Molecular FormulaC14H8Cl2O6
Molecular Weight343.1 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl
InChIInChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3
InChIKeyQIJKSJNUTOPANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy DDN (CAS 118006-14-7) | Selective Insulin Receptor Activator for Diabetes & Metabolic Disease Research


(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate (CAS 118006-14-7), commercially designated as DDN, is a synthetic 1,4-naphthoquinone derivative characterized by 2,3-dichloro substitution and dual 5,8-diacetyloxy moieties (molecular formula C₁₄H₈Cl₂O₆, MW 343.12) . DDN functions as a small-molecule insulin receptor (IR) activator that directly engages the IR tyrosine kinase domain to trigger downstream Akt and ERK phosphorylation [1]. Unlike conventional insulin mimetics that exhibit promiscuous receptor activation profiles, DDN demonstrates stringent selectivity for IR over structurally related receptor tyrosine kinases including IGF-1R, EGFR, and NGFR [2].

Why DDN (118006-14-7) Cannot Be Replaced by Common Naphthoquinones or Generic IR Activators


DDN occupies a unique structural and pharmacological niche within the naphthoquinone class that precludes substitution with superficially similar analogs. The 2,3-dichloro-5,8-diacetyloxy substitution pattern is essential for IR kinase domain binding and activation; its dihydroxy precursor (2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, CAS 14918-69-5) lacks the acetyl protecting groups required for optimal cellular permeability and prodrug characteristics [1]. More critically, structurally distinct small-molecule IR activators such as demethylasterriquinone-B1 (DAQ B1) and its indolyl-dihydroxybenzoquinone derivatives (ZL-196, LD-17) exhibit poor receptor selectivity, activating IGF-1R, NGFR, and EGFR at concentrations overlapping with their IR-activating range [2]. In contrast, DDN maintains stringent IR selectivity with no detectable activation of IGF-1R or EGFR at concentrations up to 10 μM—a >100-fold selectivity window over its effective IR-activating concentration [3]. Furthermore, the insecticidal naphthoquinone 2,3-dichloro-1,4-naphthoquinone (Dichlone, CAS 117-80-6) lacks both the 5,8-substitution pattern required for IR kinase engagement and the oral hypoglycemic activity documented for DDN [4]. These compound-specific structural determinants mandate the use of DDN (118006-14-7) rather than alternative naphthoquinones for reproducible insulin receptor pharmacology.

DDN (118006-14-7) Comparative Evidence Guide: Quantitative Differentiation from Analogs and In-Class Alternatives


DDN vs. DAQ B1 Derivatives: Receptor Selectivity Quantified by RTK Activation Profiling

DDN demonstrates stringent selectivity for insulin receptor (IR) activation without cross-activating structurally related receptor tyrosine kinases. In direct selectivity profiling assays using CHO cells expressing individual receptors, DDN at 10 μM activated IR but produced no detectable phosphorylation of IGF-1R or EGFR [1]. This selectivity contrasts sharply with earlier insulin mimetics—DAQ B1 derivatives including ZL-196 and LD-17 activate IR but concurrently provoke IGF-1R, NGFR, and EGFR at overlapping concentrations (10–30 μM), introducing confounding off-target signaling [2]. The selectivity window for DDN exceeds 100-fold relative to its effective IR-activating concentration.

Insulin receptor selectivity Receptor tyrosine kinase profiling Off-target activation

DDN Synergizes with Submaximal Insulin: Enhanced Glucose Uptake Quantified in 3T3-L1 Adipocytes

DDN functions as a bona fide insulin sensitizer, enhancing the glucose uptake response to submaximal insulin concentrations. In differentiated 3T3-L1 adipocytes, treatment with 5 nM insulin alone stimulated [2-³H]deoxyglucose uptake. Co-treatment with 5 nM DDN plus 5 nM insulin produced an additive-to-synergistic increase in glucose uptake, exceeding the sum of individual compound effects [1]. This sensitization effect is mechanistically distinct from insulin replacement or secretagogue mechanisms and is not observed with the inactive control analog 2NH2-NQ, which fails to activate IR at equivalent concentrations [2].

Insulin sensitizer Glucose uptake Adipocyte Synergy

DDN Oral Administration vs. Insulin Injection: Sustained Hypoglycemic Effect Duration in db/db Mice

Oral DDN administration produces a sustained hypoglycemic effect in diabetic db/db mice that persists significantly longer than an intraperitoneal insulin injection. In a head-to-head time-course comparison, db/db mice received either oral DDN (5 mg/kg) or intraperitoneal human insulin (1 unit/kg). The magnitude of blood glucose reduction with DDN was comparable to that of insulin injection, but the DDN effect was sustained throughout the entire 4-hour monitoring period, whereas the insulin effect vanished 2 hours after injection [1]. In ob/ob mice, oral DDN similarly improved glucose tolerance to a degree comparable to insulin injection [2].

Oral hypoglycemic db/db mice Duration of action Insulin comparison

DDN vs. 2NH2-NQ (Inactive Analog): IR Activation and Hypoglycemic Activity Contrast

The structural analog 2-amino-1,4-naphthoquinone (2NH2-NQ) serves as an experimentally validated inactive control for DDN pharmacological studies. In CHO-IR cells, DDN at 5 μM induces robust IR phosphorylation, whereas 2NH2-NQ at equivalent concentrations produces no detectable IR activation [1]. In vivo, oral administration of DDN (20 mg/kg) to C57BL/6J mice significantly reduces blood glucose, while 2NH2-NQ at the identical dose (20 mg/kg) produces no hypoglycemic effect [2]. This structure-activity distinction confirms that the 2,3-dichloro and 5,8-diacetyloxy substitution pattern of DDN is essential for IR activation.

Structure-activity relationship Negative control Inactive analog IR phosphorylation

DDN Oral Hypoglycemic Efficacy Across Diabetic Models: db/db and ob/ob Mice Blood Glucose Reduction

DDN demonstrates robust and reproducible oral hypoglycemic efficacy in two genetically distinct diabetic mouse models. In db/db mice, a single oral dose of DDN (5 mg/kg) significantly reduced blood glucose levels relative to vehicle control (p < 0.05 at 1 hour; p < 0.01 at 2–4 hours, n = 5) [1]. In ob/ob mice subjected to intraperitoneal glucose tolerance test, oral pretreatment with DDN (5 mg/kg) significantly improved glucose excursion compared to vehicle (p < 0.05 at 30–90 minutes, n = 5) [2]. The compound was well-tolerated with no demonstrable toxicity observed in these studies [3]. Earlier IR activators, such as demethylasterriquinone-B1, showed limited oral bioavailability and poor receptor specificity [4].

Type 2 diabetes models ob/ob mice db/db mice Oral efficacy

DDN (CAS 118006-14-7): Validated Research Applications and Procurement-Relevant Use Cases


Insulin Receptor Selectivity Profiling and Off-Target Assessment Studies

Researchers requiring a highly selective insulin receptor activator for receptor tyrosine kinase profiling can use DDN as a positive control with defined selectivity parameters. DDN activates IR but produces no detectable activation of IGF-1R or EGFR at 10 μM [1], unlike DAQ B1 derivatives which cross-activate IGF-1R, NGFR, and EGFR at overlapping concentrations [2]. This established selectivity profile makes DDN suitable for experiments where IR-specific pathway activation must be isolated from IGF-1R or EGFR crosstalk.

In Vivo Oral Hypoglycemic Studies in Diabetic Mouse Models

DDN is validated for oral administration studies in db/db and ob/ob diabetic mouse models at 5 mg/kg dosing. The compound produces significant blood glucose reduction in db/db mice sustained for ≥4 hours post-dose [3], and improves glucose tolerance in ob/ob mice comparable to insulin injection [4]. Researchers can pair DDN with the validated inactive analog 2NH2-NQ (20 mg/kg) as a negative control to confirm IR-dependent effects [5].

Insulin Sensitization and Glucose Uptake Enhancement Assays

DDN is a functional insulin sensitizer suitable for studies examining enhancement of insulin-stimulated glucose uptake. In differentiated 3T3-L1 adipocytes, co-treatment with 5 nM DDN and 5 nM insulin produces additive-to-synergistic glucose uptake exceeding either agent alone [6]. This sensitization property distinguishes DDN from pure insulin mimetics and makes it relevant for mechanistic studies of insulin resistance and sensitizer pharmacology.

Negative Control Validation for Naphthoquinone Pharmacology

Investigators designing experiments with DDN should procure the structurally related but pharmacologically inactive analog 2-amino-1,4-naphthoquinone (2NH2-NQ). 2NH2-NQ at 5 μM fails to induce IR phosphorylation in CHO-IR cells [7] and at 20 mg/kg oral dose produces no hypoglycemic effect in C57BL/6J mice [8]. This pair (DDN as active; 2NH2-NQ as inactive control) provides a robust experimental system for attributing observed effects specifically to IR activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abz-FRLKGGAPIKGV-EDDNP TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.